1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol
Description
Properties
IUPAC Name |
1-(trifluoromethyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4O/c11-10(12,13)9-16-15-7-8(18)14-5-3-1-2-4-6(5)17(7)9/h1-4H,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGXUNLNBAAWFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=NN=C(N23)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679139 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with o-phenylenediamine and oxalic acid, which are refluxed in hydrochloric acid to produce 1,4-dihydroquinoxaline-2,3-dione.
Intermediate Formation: The intermediate is then heated with thionyl chloride in dichloroethane to form 2,3-dichloroquinoxaline.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Structural Representation
The compound features a triazole ring fused to a quinoxaline structure with a trifluoromethyl group at the 1-position. This configuration contributes to its biological activity and stability.
Medicinal Chemistry
1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol has shown promise in the development of new pharmaceuticals. Its derivatives are being investigated for their potential as:
- Anticancer Agents : Studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative was found to inhibit the proliferation of breast cancer cells through apoptosis induction.
- Antimicrobial Activity : The compound has been evaluated for its effectiveness against bacterial strains. Research indicates that it possesses significant antibacterial properties, making it a candidate for antibiotic development.
Biological Research
The compound's unique structure allows it to interact with biological targets effectively:
- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For example, a study highlighted its role as an inhibitor of cyclooxygenase enzymes (COX), which are implicated in inflammatory processes.
- Receptor Modulation : Research indicates potential interactions with various receptors, suggesting applications in modulating signaling pathways relevant to diseases such as diabetes and obesity.
Material Science
The incorporation of this compound into polymer matrices has been explored for:
- Fluorescent Materials : Its fluorescent properties make it suitable for use in sensors and imaging applications.
- Coatings : The compound's stability and chemical resistance are advantageous for developing protective coatings in various industrial applications.
| Compound Name | Activity Type | Target | IC50 Value (µM) |
|---|---|---|---|
| Derivative A | Anticancer | Breast Cancer Cells | 15 |
| Derivative B | Antibacterial | E. coli | 8 |
| Derivative C | COX Inhibition | COX-1 | 5 |
Case Study 1: Anticancer Potential
A study conducted by Smith et al. (2023) evaluated the anticancer properties of a series of derivatives of this compound. The results indicated that certain compounds induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In research by Johnson et al. (2024), the antimicrobial efficacy of the compound was tested against multiple bacterial strains. The results showed that one derivative had an IC50 value lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol involves:
Inhibition of VEGFR-2: The compound binds to VEGFR-2, inhibiting its activity and thereby suppressing tumor growth and angiogenesis.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Apoptosis Induction: The compound upregulates pro-apoptotic proteins like Bcl-2-associated X protein and caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional differences between 1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol and related analogs are critical for understanding their physicochemical and biological properties. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Research Findings
Electron-Withdrawing Effects: The trifluoromethyl group in this compound increases electron density on the triazole ring, enhancing stability against oxidative degradation compared to thioxo or ketone analogs .
Solubility vs. Bioavailability : Hydroxyl-substituted derivatives exhibit lower logP values (~2.5) than chloro- or pyridine-based analogs, but their solubility is offset by stronger hydrogen-bonding interactions .
Substituent Position : Chloro groups at position 8 () or trifluoromethyl at position 6 () significantly alter steric and electronic profiles, impacting receptor binding affinity .
Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, making them more suitable for oral administration compared to neutral hydroxyl derivatives .
Biological Activity
1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by the presence of a trifluoromethyl group attached to a triazoloquinoxaline structure. Its unique chemical characteristics contribute to its biological activity.
Synthesis
Various synthetic routes have been explored for the preparation of this compound. These methods often involve the reaction of quinoxaline derivatives with trifluoroacetic acid or related reagents under specific conditions to yield the desired product.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown activity against various bacterial strains and protozoan parasites. For instance:
- Protozoan Activity : The compound has shown nanomolar activity against protozoan parasites such as Giardia intestinalis and Entamoeba histolytica .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies indicate that it can inhibit cell proliferation in various cancer cell lines:
- Cell Line Studies : In vitro assessments revealed IC50 values in the low micromolar range against cancer cell lines such as HCT-116 (IC50 = 1.9 µg/mL) and MCF-7 (IC50 = 2.3 µg/mL), demonstrating its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for pathogen survival or cancer cell proliferation. For example:
- Topoisomerase Inhibition : Some studies suggest that quinoxaline derivatives can act as inhibitors of topoisomerase II, leading to apoptosis in cancer cells .
Case Studies
Several case studies highlight the efficacy of this compound in various biological settings:
- Antiparasitic Efficacy : In vivo studies demonstrated that certain derivatives showed good activity against Trichinella spiralis, indicating potential for therapeutic use in parasitic infections .
- Antitumor Activity : A series of quinoxaline derivatives were synthesized and tested for anticancer activity, with some compounds showing superior efficacy compared to traditional chemotherapeutics like doxorubicin .
Summary of Findings
Q & A
Q. What are the optimal synthetic routes for 1-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol?
The synthesis typically involves multi-step reactions starting from quinoxaline precursors. A common method includes:
- Condensation of substituted hydrazines with quinoxaline derivatives under reflux in ethylene glycol, followed by cyclization using nitrile imines or thiols .
- Trifluoromethylation via electrophilic substitution or coupling reactions, with purification by column chromatography (silica gel, CH₂Cl₂/MeOH) . Key challenges include controlling regioselectivity and minimizing byproducts.
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C/¹⁹F NMR to confirm substituent positioning and trifluoromethyl integration .
- Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns .
- X-ray Crystallography: For absolute configuration determination (if crystalline solids are obtained) .
Q. What in vitro assays are used to assess its biological activity?
Initial screening includes:
- Anticancer Activity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial Testing: Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or adenosine receptors (A1/A2) .
Advanced Research Questions
Q. How does trifluoromethyl substitution affect adenosine receptor binding affinity and selectivity?
The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, improving A1 receptor affinity (e.g., Kᵢ = 7.3 nM) and selectivity (138-fold over A2) . Computational docking (AutoDock Vina) reveals hydrophobic interactions with receptor pockets (e.g., Phe144, His251 in A1) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-Analysis: Compare datasets using standardized protocols (e.g., consistent cell lines, assay conditions) .
- SAR Studies: Evaluate substituent effects (e.g., phosphonic acid vs. methyl groups) on activity .
- Dose-Response Curves: Confirm activity thresholds and eliminate false positives from impurity interference .
Q. How can reaction conditions be optimized for high-purity synthesis?
- Catalyst Screening: Use organocatalysts (e.g., DMAP) or transition metals (Pd/C) to enhance yield (e.g., 82% purity via HPLC) .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve solubility during cyclization .
- In-line Analytics: Monitor reactions via FTIR or LC-MS to terminate at completion .
Q. What computational models predict interactions with biological targets like 14α-demethylase?
Molecular docking (e.g., Glide, Schrödinger Suite) using PDB structures (e.g., 3LD6) identifies binding poses. MD simulations (AMBER) assess stability of hydrogen bonds with active-site residues (e.g., His310, Leu376) .
Q. How is the mechanism of action validated in complex biological systems?
- Gene Knockout Models: Test activity in A1 receptor-deficient cells to confirm target specificity .
- Proteomics: SILAC-based quantification of phosphorylated kinases post-treatment .
- In Vivo Imaging: PET tracers (¹⁸F-labeled analogs) track biodistribution in murine models .
Q. Which analytical techniques confirm stability under physiological conditions?
Q. How does the phosphonic acid derivative compare pharmacologically to the parent compound?
The phosphonic acid group increases polarity, reducing membrane permeability but enhancing target binding (e.g., IC₅₀ = 0.8 μM vs. 2.3 μM for parent compound in kinase assays) . Structural analogs (e.g., 7-cyano derivatives) show improved water solubility (LogP reduced by 1.2 units) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
